(5-(3-Chlorophenyl)pyridin-3-yl)methanol
Overview
Description
(5-(3-Chlorophenyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . This compound features a pyridine ring substituted with a chlorophenyl group and a methanol group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, contributing to their diverse pharmacological effects .
Mode of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that (5-(3-Chlorophenyl)pyridin-3-yl)methanol might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
A related compound was found to display potent in vitro antipromastigote activity , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Chlorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 3-pyridylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(3-Chlorophenyl)pyridin-3-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (5-(3-Chlorophenyl)pyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and chemical processes .
Comparison with Similar Compounds
(4-Chlorophenyl)(pyridin-3-yl)methanol: Similar structure but with the chlorophenyl group at the 4-position instead of the 3-position.
(5-(2-Fluorophenyl)pyridin-3-yl)methanol: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness: (5-(3-Chlorophenyl)pyridin-3-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group at the 3-position of the pyridine ring can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
[5-(3-chlorophenyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-7,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGLMJWTKVXRMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647000 | |
Record name | [5-(3-Chlorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-96-8 | |
Record name | [5-(3-Chlorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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